Cas no 1896569-44-0 (1-1-(2-fluoro-4-methylphenyl)cyclopropylethan-1-amine)

1-1-(2-Fluoro-4-methylphenyl)cyclopropylethan-1-amine is a fluorinated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the cyclopropyl ring and fluoro-methyl substitution on the phenyl group, contribute to its unique reactivity and binding properties. The compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders or enzyme inhibition pathways. The fluorine atom enhances metabolic stability and lipophilicity, while the cyclopropyl group can influence conformational rigidity. This amine is of interest in medicinal chemistry for its potential to improve selectivity and potency in drug discovery efforts. Proper handling and storage under inert conditions are recommended due to its amine functionality.
1-1-(2-fluoro-4-methylphenyl)cyclopropylethan-1-amine structure
1896569-44-0 structure
Product name:1-1-(2-fluoro-4-methylphenyl)cyclopropylethan-1-amine
CAS No:1896569-44-0
MF:C12H16FN
MW:193.260546684265
CID:5952038
PubChem ID:117283962

1-1-(2-fluoro-4-methylphenyl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-1-(2-fluoro-4-methylphenyl)cyclopropylethan-1-amine
    • 1-[1-(2-fluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
    • 1896569-44-0
    • EN300-1784935
    • Inchi: 1S/C12H16FN/c1-8-3-4-10(11(13)7-8)12(5-6-12)9(2)14/h3-4,7,9H,5-6,14H2,1-2H3
    • InChI Key: JQTMHSCALRUWGL-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=CC=1C1(C(C)N)CC1

Computed Properties

  • Exact Mass: 193.126677677g/mol
  • Monoisotopic Mass: 193.126677677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.4

1-1-(2-fluoro-4-methylphenyl)cyclopropylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1784935-0.5g
1-[1-(2-fluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1896569-44-0
0.5g
$1221.0 2023-09-19
Enamine
EN300-1784935-2.5g
1-[1-(2-fluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1896569-44-0
2.5g
$2492.0 2023-09-19
Enamine
EN300-1784935-10g
1-[1-(2-fluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1896569-44-0
10g
$5467.0 2023-09-19
Enamine
EN300-1784935-5g
1-[1-(2-fluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1896569-44-0
5g
$3687.0 2023-09-19
Enamine
EN300-1784935-0.05g
1-[1-(2-fluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1896569-44-0
0.05g
$1068.0 2023-09-19
Enamine
EN300-1784935-0.1g
1-[1-(2-fluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1896569-44-0
0.1g
$1119.0 2023-09-19
Enamine
EN300-1784935-5.0g
1-[1-(2-fluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1896569-44-0
5g
$3687.0 2023-05-26
Enamine
EN300-1784935-0.25g
1-[1-(2-fluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1896569-44-0
0.25g
$1170.0 2023-09-19
Enamine
EN300-1784935-10.0g
1-[1-(2-fluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1896569-44-0
10g
$5467.0 2023-05-26
Enamine
EN300-1784935-1.0g
1-[1-(2-fluoro-4-methylphenyl)cyclopropyl]ethan-1-amine
1896569-44-0
1g
$1272.0 2023-05-26

Additional information on 1-1-(2-fluoro-4-methylphenyl)cyclopropylethan-1-amine

Professional Introduction to Compound with CAS No. 1896569-44-0 and Product Name: 1-1-(2-fluoro-4-methylphenyl)cyclopropylethan-1-amine

The compound with the CAS number 1896569-44-0 and the product name 1-1-(2-fluoro-4-methylphenyl)cyclopropylethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a fluoro-substituent at the 2-position of the bromo-methylphenyl ring and a cyclopropyl moiety in the side chain imparts distinct chemical properties that make it a promising candidate for further investigation.

Recent research in the domain of bioactive molecules has highlighted the importance of structural diversity in drug design. The compound in question exemplifies this principle, as its architecture combines elements that are known to enhance binding affinity and metabolic stability. Specifically, the fluoro-substituent is widely recognized for its ability to modulate pharmacokinetic profiles, while the cyclopropyl group contributes to rigidity, which can improve interactions with biological targets. These features make it an intriguing subject for exploration in the development of novel therapeutic agents.

The synthesis of 1-1-(2-fluoro-4-methylphenyl)cyclopropylethan-1-amine involves sophisticated organic transformations that showcase the ingenuity of modern synthetic methodologies. The introduction of the fluoro-substituent into the aromatic ring is a critical step, often requiring precise control over reaction conditions to achieve high yields and selectivity. Additionally, the incorporation of the cyclopropyl group necessitates careful consideration of stereochemistry, as this moiety can significantly influence the compound's biological activity. Advances in catalytic systems and asymmetric synthesis have made it increasingly feasible to construct such complex molecules with high fidelity.

In terms of biological activity, preliminary studies suggest that this compound exhibits promising properties as an intermediate in the synthesis of pharmacologically active molecules. The combination of electronic and steric effects inherent in its structure may confer selective interactions with biological targets, making it a valuable building block for drug discovery programs. Furthermore, the presence of both a fluoro-substituent and a cyclopropyl group suggests potential applications in multiple therapeutic areas, including central nervous system disorders and inflammatory diseases.

The role of computational chemistry in understanding the behavior of such molecules cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying optimal conformations for drug-like molecules. By leveraging these tools, researchers can gain insights into how structural modifications, such as those introduced by the fluoro-substituent or the cyclopropyl group, influence biological activity. This approach not only accelerates the drug discovery process but also provides a rational basis for designing next-generation compounds.

As interest in fluorinated compounds continues to grow due to their favorable pharmacokinetic properties, compounds like 1-1-(2-fluoro-4-methylphenyl)cyclopropylethan-1-amine are likely to play an increasingly important role in pharmaceutical development. The ability to fine-tune electronic distributions through strategic substitution allows for the creation of molecules with tailored biological profiles. This flexibility is particularly valuable when designing drugs that must navigate complex biological pathways while minimizing off-target effects.

The integration of machine learning and artificial intelligence into drug discovery has also opened new avenues for exploring chemical space. By analyzing vast datasets, these technologies can identify patterns and relationships that may not be apparent through traditional experimental methods. This synergy between computational tools and synthetic chemistry enables researchers to accelerate their search for novel bioactive molecules. In this context, compounds like 1-1-(2-fluoro-4-methylphenyl)cyclopropylethan-1-amine serve as important test cases for developing new methodologies that bridge these disciplines.

Future directions in research may focus on optimizing synthetic routes to improve scalability and cost-efficiency while maintaining high purity standards. Additionally, exploring derivatives of this compound could reveal new therapeutic opportunities by systematically modifying key structural features. The potential applications span a wide range of diseases, underscoring its versatility as a chemical scaffold.

In conclusion, the compound with CAS number 1896569-44-0, known as 1-1-(2-fluoro-4-methylphenyl)cyclopropylethan-1-amine, represents a compelling example of how structural innovation can drive advancements in pharmaceutical chemistry. Its unique combination of functional groups positions it as a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As research progresses, further exploration of its properties and applications will undoubtedly contribute to our understanding of molecular interactions and therapeutic potential.

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